molecular formula C16H24N2O4S B513092 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942666-73-1

1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513092
CAS No.: 942666-73-1
M. Wt: 340.4g/mol
InChI Key: UKDDZGUZZOKUIZ-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: is a chemical compound known for its versatile applications in scientific research. It is characterized by its complex structure, which includes an ethoxy group, dimethylbenzenesulfonyl group, and a piperazine ring. This compound is utilized in various fields such as drug development and organic synthesis due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with ethanone to yield the final compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: This compound is used in the study of biological pathways and interactions, particularly in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(pyridin-4-yl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(pyridin-4-yl)ethanone
  • 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
  • 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone

Comparison: Compared to these similar compounds, 1-[4-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific functional groups and structural features. The presence of the ethoxy and dimethylbenzenesulfonyl groups imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

1-[4-(4-ethoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-5-22-15-10-13(3)16(11-12(15)2)23(20,21)18-8-6-17(7-9-18)14(4)19/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDZGUZZOKUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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